molecular formula C28H28N4O4S B2762698 N-[(3-methoxyphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide CAS No. 689770-78-3

N-[(3-methoxyphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide

Cat. No.: B2762698
CAS No.: 689770-78-3
M. Wt: 516.62
InChI Key: CQQLAHXMQBYCJX-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide is a useful research compound. Its molecular formula is C28H28N4O4S and its molecular weight is 516.62. The purity is usually 95%.
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Biological Activity

N-[(3-methoxyphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide (CAS Number: 689770-78-3) is a complex organic compound that has garnered attention for its potential biological activity. This article reviews the compound's pharmacological properties, including its anticancer, antibacterial, and enzyme inhibitory activities.

Chemical Structure and Properties

The molecular formula of this compound is C28H28N4O4SC_{28}H_{28}N_{4}O_{4}S with a molecular weight of 516.6 g/mol. The structure features a morpholine ring and a tetrahydroquinazoline moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₃₈H₂₈N₄O₄S
Molecular Weight516.6 g/mol
CAS Number689770-78-3

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study demonstrated that derivatives of quinazoline showed potent activity against K562 (chronic myeloid leukemia) and MCF7 (breast cancer) cell lines. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .
  • Mechanistic Insights : The compound's activity may be attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. Inhibitors targeting these pathways have shown promise in preclinical models .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • In Vitro Studies : N-(5-Arylidene-4-Oxo-2-Thioxothiazolidin-3-Yl)-2-(Substituted Phenyl)thioacetamides demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Potential Mechanisms : The presence of the morpholine ring may enhance membrane permeability, allowing for better interaction with bacterial targets.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor:

  • Carbonic Anhydrase Inhibition : Some studies have indicated that related compounds can act as selective inhibitors of human carbonic anhydrases (CA IX and CA XII), which are implicated in tumorigenesis and metastasis .
  • Other Enzyme Targets : The diverse functional groups within the molecule may allow it to interact with various enzymes involved in metabolic pathways, presenting opportunities for further investigation into its pharmacological profiles.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Synthesis and Activity Correlation : A study by Cong et al. (2019) focused on synthesizing thiazolidinone derivatives and evaluating their cytotoxic activities against cancer cell lines, highlighting structure–activity relationships that could be applicable to N-[...] .
  • Antiviral Potential : Other research suggests that similar compounds exhibit antiviral properties against HIV and other viruses by inhibiting viral replication mechanisms .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O4S/c1-35-23-4-2-3-20(15-23)17-29-26(33)21-7-5-19(6-8-21)18-32-27(34)24-16-22(31-11-13-36-14-12-31)9-10-25(24)30-28(32)37/h2-10,15-16,24H,11-14,17-18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDWRNRCVAUXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=C(C=CC4=NC3=S)N5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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